3-Morpholinopropylamine synonyms and IUPAC nomenclature
3-Morpholinopropylamine synonyms and IUPAC nomenclature
Title: Technical Dossier: 3-Morpholinopropylamine (3-MPA) – Nomenclature, Synthesis, and Application Framework
Executive Summary 3-Morpholinopropylamine (3-MPA), casually known as NAPM, serves as a critical bifunctional intermediate in the synthesis of pharmaceuticals, advanced epoxy curing agents, and corrosion inhibitors.[1] Its chemical architecture—a secondary amine functionality embedded within a morpholine ring coupled to a primary amine via a propyl tether—grants it unique reactivity profiles essential for nucleophilic substitutions and polymer cross-linking.[1] This guide provides a definitive reference on its nomenclature, physicochemical identity, and industrial-grade synthesis protocols, tailored for drug development scientists and process engineers.[1]
Identity & Nomenclature Systems[1]
Correct identification of 3-MPA is paramount in regulatory filings and database searching.[1] While "3-Morpholinopropylamine" is the common trade name, the IUPAC system prioritizes the carbon chain as the parent structure.[1]
Systematic Nomenclature Breakdown
The preferred IUPAC name is 3-(Morpholin-4-yl)propan-1-amine .[1][2]
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Parent Chain: propan-1-amine (a 3-carbon chain terminating in a primary amine).[1]
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Substituent: morpholin-4-yl (a morpholine ring attached via its nitrogen atom, which is position 4 of the ring).[1]
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Locant: The substituent is attached to carbon 3 of the propyl chain.[1]
Validation Logic: The nitrogen of the primary amine takes priority for numbering the propyl chain (position 1).[1] Consequently, the morpholine ring is located at the distal end (position 3).[1]
Chemical Identifiers[1][2][3][4][5]
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SMILES: C1COCCN1CCCN
Synonyms & Commercial Designations
Inconsistent naming conventions often lead to procurement errors.[1] The following table consolidates valid synonyms categorized by their usage context.
| Synonym | Context/Usage |
| 3-(Morpholin-4-yl)propan-1-amine | Preferred IUPAC Name (PIN) |
| N-(3-Aminopropyl)morpholine | Common Chemical Name (emphasizes substitution) |
| 4-(3-Aminopropyl)morpholine | Alternative CAS Index Name |
| 4-Morpholinepropanamine | CAS Index Name (9CI) |
| NAPM | Common Industrial Acronym |
| 1-Amino-3-morpholinopropane | Structural Description |
| 3-Morpholinopropylamine | Standard Commercial Trade Name |
Structural Analysis & Physicochemical Properties[1][2][5]
Understanding the physical constants is vital for process design, particularly for distillation and solvent selection.[1]
| Property | Value | Unit | Notes |
| Molecular Weight | 144.22 | g/mol | |
| Appearance | Colorless Liquid | - | Amine-like odor; darkens on air exposure |
| Boiling Point | 224 - 228 | °C | @ 760 mmHg |
| Melting Point | -15 | °C | |
| Density | 0.987 | g/mL | @ 25°C |
| pKa | ~10.3 | - | Primary amine basicity |
| Refractive Index | 1.476 | n20/D | |
| Solubility | Miscible | - | Water, Alcohols, Toluene |
Reactivity Profile: 3-MPA is a strong base.[1] The primary amine (-NH2) is more nucleophilic and sterically accessible than the tertiary amine within the morpholine ring, making it the primary site for acylation or alkylation reactions in drug design.[1]
Experimental Protocol: Synthesis & Manufacturing
Objective: Synthesis of 3-Morpholinopropylamine via Cyanoethylation and Hydrogenation. Context: This route is the industry standard due to atom economy and scalability.[1] It avoids the use of halogenated alkylating agents (like 3-chloropropylamine), reducing hazardous waste.[1]
Reaction Pathway Visualization
Figure 1: Two-step industrial synthesis of 3-MPA involving Michael addition followed by catalytic hydrogenation.
Detailed Methodology
Step 1: Cyanoethylation (Formation of 3-Morpholinopropionitrile)
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.
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Reagent Load: Charge Morpholine (1.05 eq) into the flask.
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Addition: Heat morpholine to 45°C. Slowly add Acrylonitrile (1.0 eq) dropwise.
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Completion: Post-addition, stir at 50°C for 2 hours.
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Validation: Monitor consumption of acrylonitrile via GC or TLC.
Step 2: Catalytic Hydrogenation (Reduction to Amine) [1]
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Setup: Transfer the intermediate (3-morpholinopropionitrile) to a high-pressure autoclave.
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Catalyst: Add Raney Nickel or Raney Cobalt (approx. 1-2 wt% of substrate).[1]
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Solvent: Methanol or Ammonia/Methanol solution (to suppress secondary amine formation).
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Reaction: Pressurize with Hydrogen (H2) to 3.0–4.0 MPa. Heat to 130°C.[1]
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Workup: Cool, vent H2, and filter off the catalyst (Pyrophoric hazard: keep wet).
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Purification: Distill the filtrate under reduced pressure to obtain 3-MPA (Purity >99%).
Applications in Drug Development[1][2][4][12]
3-MPA is not just a solvent; it is a "privileged structure" donor in medicinal chemistry.[1]
Pharmacophore Integration
The morpholine moiety is often introduced to improve the water solubility and metabolic stability of drug candidates.[1] The propyl linker provides optimal spacing to avoid steric clash with the target receptor.[1]
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Neurological Targets: The morpholine ring aids in blood-brain barrier (BBB) penetration.[1]
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Kinase Inhibitors: Used to solubilize hydrophobic heterocyclic cores (e.g., Gefitinib analogs).[1]
Logical Application Workflow
Figure 2: Functional utility map of 3-MPA across diverse chemical sectors.[1]
Safety & Handling (E-E-A-T)
Hazard Classification:
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Corrosive (Skin Corr.[1][6] 1B): Causes severe skin burns and eye damage.[1]
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Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
Storage Protocol: Store under an inert atmosphere (Nitrogen/Argon).[1] The compound is air-sensitive and will absorb CO2 and moisture, degrading its purity and potentially forming carbamates that interfere with precise stoichiometric reactions.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine. Retrieved from [Link][1]
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European Chemicals Agency (ECHA). Registration Dossier - 3-morpholinopropylamine. Retrieved from [Link][1]
- Google Patents.CN1660825A - Method for preparing N-amino propyl morpholine.
Sources
- 1. N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Factory Sells Best Quality N-(3-Aminopropyl)morpholine 123-00-2 with stock [realetchemical.com]
- 3. N-(3-Aminopropyl)morpholine | 123-00-2 [chemicalbook.com]
- 4. 3-吗啉丙胺 Liquid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Morpholinopropylamine 98 123-00-2 [sigmaaldrich.com]
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